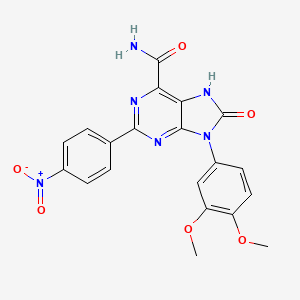

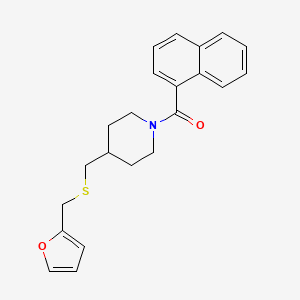

![molecular formula C18H20N6O3S2 B2587011 (4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone CAS No. 2034588-07-1](/img/structure/B2587011.png)

(4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound (4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone is a complex organic molecule. It contains a benzo[c][1,2,5]thiadiazole core, which is a type of electron acceptor motif that has been extensively researched for use in photovoltaics or as fluorescent sensors .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, compounds based on the benzo[c][1,2,5]thiadiazole (BTZ) motif have been synthesized by varying the donor groups while keeping the BTZ acceptor group the same . Another example is the synthesis of a new benzothiadiazole (BTZ) luminogen via the Suzuki–Miyaura Pd-catalysed C–C cross-coupling .Chemical Reactions Analysis

The benzo[c][1,2,5]thiadiazole motif in the compound is known to participate in various chemical reactions. For instance, it has been used as a photocatalyst in a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes .科学研究应用

Photovoltaics and Organic Photovoltaic Cells (OPVs)

The benzo[c][1,2,5]thiadiazole (BTZ) motif has been extensively studied as an electron acceptor in organic photovoltaic devices. Researchers have explored its use in D–A (donor–acceptor) systems, where it pairs with electron-donating groups to enhance charge separation and improve device efficiency. The compound’s strong electron-accepting properties make it a promising candidate for next-generation solar cells .

Fluorescent Sensors and Bioimaging Probes

The BTZ group also serves as a fluorescent moiety. Scientists have employed it in various fluorescent sensors and bioimaging probes. These applications include lipid droplet imaging, mitochondrial visualization, and plasma membrane studies. The compound’s ability to emit light upon excitation makes it valuable for visualizing cellular structures and processes .

Photocatalysis and Sustainable Chemistry

While BTZ-based photocatalysts have been explored mainly in heterogeneous systems (such as metal–organic frameworks and conjugated porous polymers), recent interest lies in visible-light organophotocatalysts. These alternatives aim to replace precious metal-based photocatalysts. By fine-tuning the optoelectronic and photophysical properties of BTZ derivatives, researchers can develop sustainable photocatalytic systems for organic transformations .

Traceless Reactions Using Light

Photoredox catalysis, which utilizes light as a “traceless” reagent, has gained prominence. However, the cost and scarcity of precious metals in current photoredox catalysts raise environmental concerns. BTZ-based organophotocatalysts offer an alternative. Researchers are exploring their properties to achieve more favorable redox potentials and efficient photoredox reactions .

Dye-Sensitized Solar Cells (DSSCs) and OLEDs

Donor-acceptor-donor (D-A-A) structures incorporating 2,1,3-benzothiadiazole as an internal acceptor have been investigated for photovoltaic applications. These include dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). The compound’s electronic properties contribute to efficient charge transport and light emission .

Cancer Photodynamic Therapy (PDT)

Researchers are developing dual-targeting photosensitizers for cancer PDT. These compounds exhibit near-infrared (NIR) emission, generate active oxygen species, and possess good biocompatibility. While not directly related to the compound , this field highlights the broader interest in designing efficient photosensitizers for cancer treatment .

属性

IUPAC Name |

[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O3S2/c25-18(13-12-19-24-7-2-1-5-15(13)24)22-8-10-23(11-9-22)29(26,27)16-6-3-4-14-17(16)21-28-20-14/h3-4,6,12H,1-2,5,7-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVPOAXWARZUISK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC5=NSN=C54)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(1-Adamantyl)phenoxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2586928.png)

![8-[4-(diphenylmethyl)piperazin-1-yl]-3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2586932.png)

![2-Cyclopropyl-1-[1-(pyridin-2-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2586934.png)

![3-(4-Ethoxybenzoyl)-6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride](/img/structure/B2586935.png)

![7-methyl-3-(4-(methylsulfonyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2586937.png)

![8-(3-((2-ethoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2586948.png)